molecular formula C24H38N4O5S B2850416 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 898446-14-5

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2850416
CAS RN: 898446-14-5
M. Wt: 494.65
InChI Key: IGDGADIDUHTKKQ-UHFFFAOYSA-N
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Description

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs are a group of enzymes that play a crucial role in the regulation of gene expression by modifying the acetylation status of histone proteins. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases.

Mechanism Of Action

MS-275 works by inhibiting N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide enzymes, which leads to the accumulation of acetylated histone proteins. Acetylation of histones is associated with the activation of tumor suppressor genes and the inhibition of oncogenes, which ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MS-275 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit tumor growth and metastasis. MS-275 has also been shown to have anti-inflammatory effects and to modulate immune responses.

Advantages And Limitations For Lab Experiments

One of the main advantages of MS-275 is its selectivity for N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide enzymes, which reduces the potential for off-target effects. MS-275 also has a long half-life, which allows for less frequent dosing. However, MS-275 has been shown to have limited efficacy in some types of cancer, and its use may be limited by toxicity concerns.

Future Directions

There are several future directions for the study of MS-275. One area of research is the development of combination therapies with other chemotherapeutic agents. MS-275 has been shown to sensitize cancer cells to other agents, and combination therapies may lead to improved efficacy. Another area of research is the development of more selective N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide inhibitors, which may reduce the potential for off-target effects. Finally, the use of MS-275 in other diseases, such as inflammatory and autoimmune disorders, is an area of ongoing research.

Synthesis Methods

The synthesis of MS-275 involves several steps, including the reaction of mesitylene with sodium hydroxide to form mesityl oxide, which is then reacted with piperidine to give 1-(mesitylsulfonyl)piperidine. The next step involves the reaction of 1-(mesitylsulfonyl)piperidine with 2-bromoethylamine hydrobromide to give N-(2-bromoethyl)-1-(mesitylsulfonyl)piperidine. The final step involves the reaction of N-(2-bromoethyl)-1-(mesitylsulfonyl)piperidine with N-(2-hydroxyethyl)morpholine to give MS-275.

Scientific Research Applications

MS-275 has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide enzymes, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. MS-275 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N'-(2-morpholin-4-ylethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O5S/c1-18-16-19(2)22(20(3)17-18)34(31,32)28-10-5-4-6-21(28)7-8-25-23(29)24(30)26-9-11-27-12-14-33-15-13-27/h16-17,21H,4-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDGADIDUHTKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

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